molecular formula C8H9NO3S B15099015 N-(methylsulfonyl)benzamide CAS No. 22354-11-6

N-(methylsulfonyl)benzamide

Cat. No.: B15099015
CAS No.: 22354-11-6
M. Wt: 199.23 g/mol
InChI Key: DMTATAJEGAYCRV-UHFFFAOYSA-N
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Description

Benzamide, N-(methylsulfonyl)- is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with a methylsulfonyl group. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-(methylsulfonyl)- can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction conditions typically involve low reaction times, simple procedures, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . this method may not be compatible with all functionalized molecules, necessitating the use of alternative catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the sulfonyl group to a sulfide.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of benzamide, N-(methylsulfonyl)- can yield sulfoxides or sulfones, while reduction can produce sulfides.

Mechanism of Action

The mechanism of action of benzamide, N-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzamide, N-(methylsulfonyl)- include other benzamide derivatives and sulfonamide compounds. Examples include:

Uniqueness

Benzamide, N-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

22354-11-6

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

N-methylsulfonylbenzamide

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)

InChI Key

DMTATAJEGAYCRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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